1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile
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Overview
Description
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is a chemical compound with the molecular formula C13H5NO2 and a molecular weight of 207.18 g/mol . This compound is known for its unique structure, which includes a dioxo group and a carbonitrile group attached to an acenaphthylene backbone. It is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile typically involves the reaction of acenaphthenequinone with a suitable nitrile source under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The carbonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The dioxo and carbonitrile groups play a crucial role in these interactions, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile can be compared with other similar compounds, such as:
1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile: This compound has an additional carbonitrile group, which may alter its reactivity and applications.
Acenaphthenequinone: Lacks the carbonitrile group, making it less versatile in certain reactions.
1,2-Dihydroacenaphthylene: Lacks both the dioxo and carbonitrile groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of dioxo and carbonitrile groups, which confer specific reactivity and stability, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H5NO2 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
1,2-dioxoacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H |
InChI Key |
TVURWCUBAHSGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N |
Origin of Product |
United States |
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